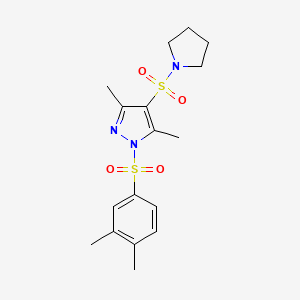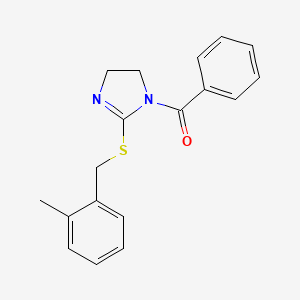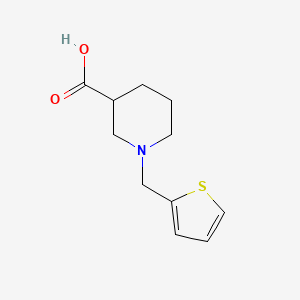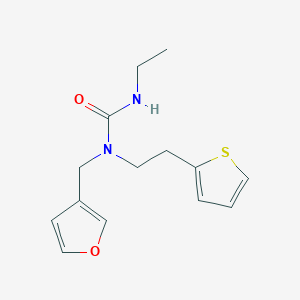![molecular formula C27H24N4O2 B2538317 N-(2,5-dimetilfenil)-2-(3-bencil-4-oxo-3H-pirimido[5,4-b]indol-5(4H)-il)acetamida CAS No. 1189647-15-1](/img/structure/B2538317.png)
N-(2,5-dimetilfenil)-2-(3-bencil-4-oxo-3H-pirimido[5,4-b]indol-5(4H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic compound that has attracted attention in various fields of scientific research. Its unique structure integrates functional groups that are of great interest for pharmaceutical chemistry, potentially offering various biological activities.
Aplicaciones Científicas De Investigación
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is employed in diverse fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Explored for its potential anti-inflammatory and anticancer activities.
Medicine: : Investigated as a candidate for drug development, particularly for its interactions with enzymes and receptors.
Industry: : Utilized in the creation of novel materials and polymers due to its structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide typically involves a multi-step process:
Condensation Reaction: : The synthesis starts with the condensation of 3-benzylindole with an appropriate aldehyde under acidic or basic conditions to form a key intermediate.
Cyclization: : This intermediate undergoes cyclization with a reagent such as urea or thiourea in the presence of a catalyst to form the pyrimido[5,4-b]indole core structure.
Acylation: : Finally, the pyrimidoindole is acylated with N-(2,5-dimethylphenyl)acetyl chloride under conditions like pyridine or triethylamine to form the target compound.
Industrial Production Methods
In industrial settings, the process can be scaled up with optimization at each stage to ensure high yield and purity. This often involves:
Refluxing conditions
Solvent choices: (e.g., dichloromethane, ethanol)
Use of automated reactors: to control temperatures and reaction times precisely.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Reacting with agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reagents such as lithium aluminum hydride.
Substitution: : Halogenation using halogens or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : N-bromosuccinimide for bromination.
Major Products
Oxidation: can yield carboxylic acids or ketones.
Reduction: often results in alcohols or amines.
Substitution: usually introduces halides into the molecule.
Mecanismo De Acción
The mechanism by which 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide exerts its effects involves:
Binding to Molecular Targets: : Such as enzymes like kinases, which play crucial roles in signaling pathways.
Pathways Involved: : It can modulate pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Comparing this compound to similar ones highlights its uniqueness:
2-(3-Benzyl-4-oxo-3H-indol-5(4H)-yl)-N-phenylacetamide: : Shares some structural similarities but lacks the pyrimido ring, resulting in different biological activities.
2-(4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide: : Omits the benzyl group, altering its interaction with biological targets.
In essence, the distinctive structural elements of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide confer unique properties and potential advantages over these related compounds.
Propiedades
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-18-12-13-19(2)22(14-18)29-24(32)16-31-23-11-7-6-10-21(23)25-26(31)27(33)30(17-28-25)15-20-8-4-3-5-9-20/h3-14,17H,15-16H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLFZWJXHUICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)
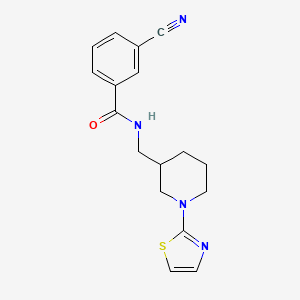
![ethyl 1-(4-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2538239.png)
![N-[Cyano(thiophen-3-yl)methyl]-4-methylthiophene-3-carboxamide](/img/structure/B2538240.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2538242.png)
![methyl 4-methoxy-3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2538244.png)
![N-benzyl-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2538245.png)
![Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2538247.png)
![4-[4-(Chloromethyl)phenyl]morpholine hydrochloride](/img/structure/B2538250.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2538251.png)
